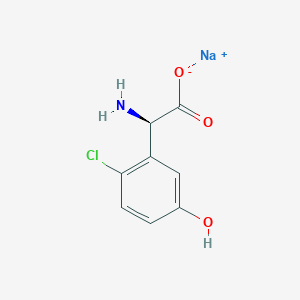

Chlorohydroxyphénylglycine sel de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CHPG Sodium salt: 2-Chloro-5-hydroxyphenylglycine sodium salt , is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This compound is widely used in neuroscience research due to its ability to modulate glutamatergic neurotransmission .

Applications De Recherche Scientifique

CHPG Sodium salt is extensively used in scientific research, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:

Neuroscience: It is used to study the role of mGluR5 in synaptic plasticity, learning, and memory.

Medicine: Research has explored its neuroprotective effects in models of ischemia and traumatic brain injury.

Industry: CHPG Sodium salt is used in the development of new drugs targeting mGluR5.

Mécanisme D'action

CHPG Sodium salt exerts its effects by selectively activating the metabotropic glutamate receptor 5 (mGluR5). Upon binding to mGluR5, it induces a conformational change that activates downstream signaling pathways, including the ERK and Akt pathways. This activation leads to various cellular responses such as increased synaptic plasticity and neuroprotection .

Safety and Hazards

CHPG sodium salt is not classified as a hazardous substance or mixture . However, it’s recommended to use full personal protective equipment, avoid breathing vapors, mist, dust or gas, ensure adequate ventilation, and evacuate personnel to safe areas when handling it . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Analyse Biochimique

Biochemical Properties

CHPG (Sodium Salt) is known to interact with mGluR5, a type of metabotropic glutamate receptor . As an agonist, it can activate mGluR5, leading to a series of biochemical reactions . It is also capable of potentiating the depolarization of hippocampal CA1 neurons induced through NMDA administration .

Cellular Effects

In BV2 microglial cells, CHPG (Sodium Salt) has been shown to attenuate SO2-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway . It also protects against traumatic brain injury (TBI) in vitro and in vivo by activating the ERK and Akt signaling pathways .

Molecular Mechanism

The molecular mechanism of CHPG (Sodium Salt) involves its binding to mGluR5, which triggers a cascade of intracellular events . This includes the activation of ERK and Akt signaling pathways, which are crucial for cell survival and proliferation .

Metabolic Pathways

Given its role as an mGluR5 agonist, it likely participates in glutamate signaling pathways .

Subcellular Localization

Given its role as an mGluR5 agonist, it is likely to be found in areas where these receptors are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of CHPG Sodium salt may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The final product is then converted to its sodium salt form by neutralizing with sodium hydroxide .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: CHPG Sodium salt can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

Reduction: The compound can be reduced at the carboxyl group to form alcohol derivatives.

Substitution: The chlorine atom in CHPG Sodium salt can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Amino or thiol derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds:

2-Chloro-5-hydroxyphenylglycine (CHPG): The parent compound of CHPG Sodium salt, which also acts as an mGluR5 agonist.

3,5-Dihydroxyphenylglycine (DHPG): Another mGluR agonist that targets both mGluR1 and mGluR5.

6-Methyl-2-(phenylethynyl)pyridine (MPEP): A selective mGluR5 antagonist used in research to study the inhibitory effects on mGluR5.

Uniqueness of CHPG Sodium salt: CHPG Sodium salt is unique due to its high selectivity for mGluR5 and its ability to potentiate NMDA receptor-mediated responses. This makes it a valuable tool in studying the specific roles of mGluR5 in various neurological processes and disorders .

Propriétés

IUPAC Name |

sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRZZIISUUINJT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClNNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)